molecular formula C42H70ClNO15 B608246 Josamycin (hydrochloride) CAS No. 11033-19-5

Josamycin (hydrochloride)

Cat. No.: B608246
CAS No.: 11033-19-5
M. Wt: 864.5 g/mol
InChI Key: TYHGHVDZSRXAKD-XLSWTIJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Josamycin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction involves the aldehyde group of Josamycin reacting with 2,4-dinitrophenyl hydrazine in methanolic hydrochloric acid to yield a yellow product .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various derivatives of Josamycin that may have altered pharmacological properties .

Scientific Research Applications

Clinical Applications

Josamycin is utilized in various therapeutic contexts, particularly for infections that are resistant to other antibiotics. Its broad spectrum of activity includes:

  • Respiratory Infections : Effective against upper respiratory tract infections such as pharyngitis, tonsillitis, and sinusitis, as well as lower respiratory tract infections like pneumonia and bronchitis .
  • Skin and Soft Tissue Infections : Treats conditions like pyoderma, acne, and erysipelas .
  • Sexually Transmitted Infections : Used for managing urethritis, prostatitis, and infections caused by Chlamydia and Mycoplasma species .
  • Oral Infections : Addresses gingivitis and periodontal diseases .

Pharmacokinetics

Josamycin is well-distributed throughout the body, with high concentrations found in lung tissues, tonsils, saliva, and immune cells such as polymorphonuclear leukocytes and macrophages. This distribution enhances its efficacy in treating localized infections . The drug undergoes hepatic biotransformation to less active metabolites and is primarily excreted via bile .

Recent Research Insights

Recent studies have highlighted additional applications of josamycin beyond traditional antibiotic use:

  • COVID-19 Management : Josamycin has been suggested as a potential treatment option for COVID-19 patients due to its anti-inflammatory properties. Research indicates that it may help manage pulmonary inflammation and fibrosis-related complications associated with the virus .
  • Antifibrotic Effects : Evidence suggests that josamycin may exhibit antifibrotic properties beneficial in treating conditions characterized by excessive fibrosis .

Comparative Efficacy

Research comparing josamycin with other antibiotics has shown that formulations based on josamycin may have superior antibacterial activity against certain pathogens. For instance, studies indicated an eightfold increase in effectiveness against Enterococcus faecalis when using a polymer-based formulation of josamycin compared to free forms of the antibiotic .

Safety Profile

While generally well-tolerated, josamycin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), transient hearing loss, and allergic reactions. Its use requires careful consideration of dosage to minimize toxicity while ensuring therapeutic efficacy .

Biological Activity

Josamycin, a macrolide antibiotic derived from Streptomyces narbonensis, has garnered attention for its broad-spectrum antimicrobial activity and unique pharmacological properties. This article delves into the biological activity of Josamycin, focusing on its mechanism of action, efficacy against various pathogens, and clinical applications.

Josamycin exerts its antibacterial effects primarily through the inhibition of protein synthesis. It binds reversibly to the 50S subunit of the bacterial ribosome, blocking the translocation of peptidyl tRNA. This mechanism is predominantly bacteriostatic, although it can exhibit bactericidal properties at higher concentrations .

Pharmacokinetics and Distribution

Josamycin is characterized by significant tissue distribution, particularly in the lungs, lymphoid tissues, and skin. Notably, concentrations in polymorphonuclear leukocytes and alveolar macrophages can be approximately 20 times higher than in other cell types . This accumulation enhances its effectiveness at sites of infection.

Antimicrobial Spectrum

Josamycin demonstrates activity against a wide range of pathogens, including:

  • Staphylococcus aureus (including erythromycin-resistant strains)
  • Streptococcus pneumoniae
  • Haemophilus influenzae

In vitro studies have shown that Josamycin remains effective against over 50% of erythromycin-resistant S. aureus strains, outperforming other macrolides like roxithromycin and clarithromycin .

Case Studies and Clinical Trials

  • Acute Pneumonia Treatment : A multicenter randomized trial compared Josamycin with azithromycin in treating acute pneumonia. Cure rates were 93% for Josamycin versus 80% for azithromycin, indicating its effectiveness even in shorter treatment regimens .
  • Topical Application in Dermatology : Research on the topical use of Josamycin in treating atopic dermatitis (AD) showed significant suppression of skin lesions comparable to betamethasone. The treatment reduced cellular infiltration and serum IgE levels while modulating cytokine expression (IFN-γ and IL-4) .
  • Synergistic Effects with Neutrophils : Studies indicated that Josamycin enhances the bactericidal activity of human neutrophils against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a synergistic interaction that increases the effectiveness of immune responses .

Comparative Efficacy Against Other Macrolides

A comparative analysis highlights the relative efficacy of Josamycin against other macrolides:

AntibioticEfficacy Against Erythromycin-Resistant Strains
JosamycinActive against >50%
ClarithromycinActive against 25%
RoxithromycinActive against 11.6%

This table illustrates Josamycin's superior activity against resistant strains, making it a valuable option in antibiotic therapy .

Adverse Effects and Safety Profile

While generally well-tolerated, Josamycin can cause side effects such as gastrointestinal disturbances (nausea, diarrhea), transient hearing loss, and allergic reactions. Its safety profile is comparable to other macrolides but requires careful monitoring due to potential toxicity at high doses .

Q & A

Basic Research Questions

Q. What validated analytical methods are used to determine the purity of Josamycin hydrochloride in research settings?

  • Employ UV-Vis spectroscopy by dissolving Josamycin hydrochloride in methanol and comparing absorption spectra against reference standards. For higher precision, use HPLC with a C18 column, methanol-based mobile phase, and UV detection at 232 nm. System suitability tests (retention time matching, peak symmetry) must be performed before analysis .

Q. How should researchers prepare stock solutions of Josamycin hydrochloride for in vitro antimicrobial assays?

  • Dissolve Josamycin hydrochloride in methanol or ethanol (primary solvents) at 5–10 mg/mL, followed by dilution in culture media containing ≤1% organic solvent to maintain cell viability. Filter-sterilize using 0.22 µm membranes to avoid particulate interference .

Q. What quality control parameters are essential when validating Josamycin hydrochloride batches for cellular studies?

  • Mandatory tests include:

  • Heavy metal contamination (≤20 ppm via atomic absorption spectroscopy)
  • Related substances analysis (HPLC purity ≥98%)
  • Water content determination (Karl Fischer titration ≤0.5%)
  • Microbiological sterility testing via membrane filtration .

Advanced Research Questions

Q. What experimental design considerations are critical when studying Josamycin hydrochloride's dual antibacterial and anti-inflammatory effects?

  • Implement time-course experiments with separate assessment windows:

  • Early phase (0–6 hr): Measure bacterial load reduction via CFU counts.
  • Late phase (12–24 hr): Quantify inflammatory markers (NO, IL-1β) in macrophage co-culture models using ELISA and Griess reagent.
    • Include HO-1 inhibitors like SnPP to validate pathway-specific mechanisms .

Q. How can researchers resolve contradictory observations between Josamycin hydrochloride's inhibition of cytokine release versus unchanged mRNA expression levels?

  • Conduct three parallel investigations:

Assess protein synthesis dynamics using cycloheximide chase experiments.

Perform mRNA stability assays with actinomycin D treatment.

Examine post-translational modification pathways via phosphoproteomics.

  • This multi-modal approach identifies whether regulation occurs at translational or secretory levels .

Q. What protocol optimizations are required for long-term stability studies of Josamycin hydrochloride under various storage conditions?

  • Design accelerated stability testing with:

  • Temperature variations (4°C, 25°C, 40°C)
  • Humidity control (60% RH vs. desiccated environments)
  • Light exposure cohorts (amber glass vs. clear containers)
    • Analyze degradation products monthly via HPLC-UV/MS, focusing on macrolide ring integrity and desosamine side chain modifications .

Q. How to establish structure-activity relationships (SAR) for Josamycin hydrochloride derivatives targeting multidrug-resistant pathogens?

  • Follow this workflow:

Synthesize analogs with modifications at C-3'' (desosamine) and C-9 (keto group).

Perform molecular docking against the 50S ribosomal subunit (PDB 1JZY).

Validate through:

  • MIC determination against clinical MDR strains
  • Time-kill kinetics assays
  • Resistance induction potential via serial passage experiments
    • Prioritize compounds showing >10-fold potency improvement over the parent molecule .

Q. Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., cytokine release vs. mRNA levels), cross-validate using orthogonal techniques like RNA pulldown assays or single-cell sequencing .
  • Experimental Reproducibility : Adhere to guidelines for reporting antibacterial studies (e.g., CLSI standards) and include positive controls like erythromycin for macrolide activity benchmarks .
  • Data Interpretation : For stability studies, use Arrhenius kinetics to predict shelf-life, but confirm with real-time degradation profiles under recommended storage conditions .

Properties

CAS No.

11033-19-5

Molecular Formula

C42H70ClNO15

Molecular Weight

864.5 g/mol

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;hydrochloride

InChI

InChI=1S/C42H69NO15.ClH/c1-23(2)19-32(47)56-40-27(6)53-34(22-42(40,8)50)57-37-26(5)54-41(36(49)35(37)43(9)10)58-38-29(17-18-44)20-24(3)30(46)16-14-12-13-15-25(4)52-33(48)21-31(39(38)51-11)55-28(7)45;/h12-14,16,18,23-27,29-31,34-41,46,49-50H,15,17,19-22H2,1-11H3;1H/b13-12+,16-14+;/t24-,25-,26-,27+,29+,30+,31-,34+,35-,36-,37-,38+,39+,40+,41+,42-;/m1./s1

InChI Key

TYHGHVDZSRXAKD-XLSWTIJLSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Josamycin HCl;  Josamycin hydrochloride;  Leucomycin A3 hydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Josamycin (hydrochloride)
Josamycin (hydrochloride)
Josamycin (hydrochloride)
Josamycin (hydrochloride)
Josamycin (hydrochloride)
Josamycin (hydrochloride)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.